molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1

[1,2,4]Triazolo[1,5-a]pyridin-5-ol

Cat. No. B1445918
M. Wt: 135.12 g/mol
InChI Key: JXZDBLJUNZKOCY-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridin-5-ol”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Cardiovascular Applications

[1,2,4]Triazolo[1,5-a]pyridin-5-ol and its derivatives have been studied for their cardiovascular effects. Notably, derivatives such as 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cyclic AMP phosphodiesterase, showing potential as cardiovascular agents. These compounds have demonstrated significant increases in cardiac output in animal models, indicating their potential for clinical evaluation as cardiovascular drugs (Nevinson et al., 1982).

Anti-Inflammatory and Analgesic Properties

Derivatives of [1,2,4]Triazolo[1,5-a]pyridin-5-ol have been synthesized with potential anti-inflammatory properties. For instance, 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate compounds have shown considerable anti-inflammatory activities, with some demonstrating significant inhibition of PGE2, a pro-inflammatory enzyme. These findings highlight their potential as new anti-inflammatory agents (Girgis & Barsoum, 2009).

Antidepressant Activities

The compound class has also been investigated for antidepressant properties. Studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown that certain compounds exhibit significant antidepressant activity, as evidenced by behavioral tests in animal models. These findings are supported by molecular docking studies, suggesting interactions with the 5-HT1A receptor, a known target in the treatment of depression (Wang et al., 2019).

Anticonvulsant Activities

There has been research into the anticonvulsant properties of [1,2,4]Triazolo[1,5-a]pyridin-5-ol derivatives. Novel derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for their efficacy in in vivo anticonvulsant models. Certain derivatives have shown promising results, indicating their potential use in treating seizure disorders (Wang et al., 2015).

Safety And Hazards

The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDBLJUNZKOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C(=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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